molecular formula C31H32N4O2 B11038909 8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11038909
M. Wt: 492.6 g/mol
InChI Key: DCSIEEMGCLENJH-UHFFFAOYSA-N
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Description

8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrroloquinoline core, followed by the introduction of the methoxy, dimethyl, phenylimino, and phenylpiperazino groups. The reaction conditions often involve the use of strong bases, acids, and various solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and cost-effective process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring can have similar biological activities but differ in their overall structure and reactivity.

    Phenylimino derivatives: These compounds contain the phenylimino group and can be used as intermediates in the synthesis of more complex molecules.

Properties

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

6-methoxy-11,11-dimethyl-3-phenylimino-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C31H32N4O2/c1-31(2)20-22(21-33-14-16-34(17-15-33)24-12-8-5-9-13-24)26-18-25(37-3)19-27-28(30(36)35(31)29(26)27)32-23-10-6-4-7-11-23/h4-13,18-20H,14-17,21H2,1-3H3

InChI Key

DCSIEEMGCLENJH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=CC=C4)C3=CC(=C2)OC)CN5CCN(CC5)C6=CC=CC=C6)C

Origin of Product

United States

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